molecular formula C12H20N4O B6642509 N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide

N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide

Cat. No.: B6642509
M. Wt: 236.31 g/mol
InChI Key: KENGIAYHLQWJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide: is an organic compound that belongs to the class of amides It features a tert-butyl group attached to the nitrogen atom and a 5-methylpyrimidin-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with 2-chloro-5-methylpyrimidine to form the intermediate tert-butyl-2-(5-methylpyrimidin-2-yl)amine. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanoic acid, while reduction may produce N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanol .

Scientific Research Applications

N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide is unique due to its specific structural features, such as the presence of both a tert-butyl group and a 5-methylpyrimidin-2-yl group.

Properties

IUPAC Name

N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8-6-13-11(14-7-8)15-9(2)10(17)16-12(3,4)5/h6-7,9H,1-5H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENGIAYHLQWJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)NC(C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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